Pyridoxatin
Overview
Description
Synthesis Analysis
The synthesis of pyridoxatin involves complex chemical reactions, often starting from commercially available substrates. Studies have detailed the synthesis of related compounds through various methods, including the formation of Schiff base complexes derived from pyridoxal, which is closely related to pyridoxatin (Galván-Hidalgo et al., 2017). Additionally, the synthesis of N-substituted pyrido[4,3-d]pyrimidines, which share structural similarities with pyridoxatin, demonstrates the intricate steps and conditions required for such chemical syntheses (Durmus et al., 2013).
Scientific Research Applications
Antifungal Activity : Pyridoxatin (PYR), a natural product isolated from an endolichenic fungus, demonstrates significant antifungal effects against Candida species, including Candida albicans. PYR inhibits ergosterol biosynthesis in these fungi, a crucial component of their cell membrane, thereby exerting its antifungal action. Interestingly, PYR showed no obvious cytotoxicity against normal human cells, suggesting its potential application in treating clinically relevant fungal infections (Chang et al., 2015).
Antioxidant Activity and Cellular Uptake : The study of hydroxamate class compounds, including pyridoxatin (PYR), reveals their potential in mitigating stress caused by iron overload both in buffered medium and in cells. PYR demonstrated powerful iron scavenging abilities and also showed antioxidant properties against iron-dependent oxidative stress. These findings suggest PYR as an interesting alternative to traditional iron chelation therapy, with the added advantage of being cell permeable and potentially orally active (da Silva et al., 2019).
Antibiotic Properties : Pyridoxatin, along with other pyridones, was identified in extracts from the marine fungus Trichoderma sp. These compounds demonstrated antibiotic activities against clinically relevant microorganisms like Staphylococcus epidermidis. This suggests a potential application of pyridoxatin in developing new antibiotics (Wu et al., 2014).
Pharmaceutical Applications in Diabetes : Pyridoxamine dihydrochloride (a derivative of pyridoxatin) has been investigated for its role in diabetic nephropathy. Studies indicate that it can block pathogenic oxidative pathways, potentially slowing the progression of diabetic nephropathy. However, clinical trials showed mixed results regarding its effectiveness (Dwyer et al., 2014).
Future Directions
Chemical modifications of Pyridoxatin and its derivatives have been explored for various disease areas . The importance of Pyridoxatin in the management of several diseases has been recognized, and it’s expected to be a focus of future research . Another interesting direction is the bioconversion of Pyridoxine to Pyridoxamine, which may have industrial applications .
properties
IUPAC Name |
3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJADHLOEAOIGC-NOHGZBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]([C@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159458 | |
Record name | Pyridoxatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoxatin | |
CAS RN |
135529-30-5 | |
Record name | Pyridoxatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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